N-Benzylidene-4-nitro-benzenesulfonamide

Catalog No.
S14567447
CAS No.
63160-16-7
M.F
C13H10N2O4S
M. Wt
290.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylidene-4-nitro-benzenesulfonamide

CAS Number

63160-16-7

Product Name

N-Benzylidene-4-nitro-benzenesulfonamide

IUPAC Name

N-benzylidene-4-nitrobenzenesulfonamide

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

InChI

InChI=1S/C13H10N2O4S/c16-15(17)12-6-8-13(9-7-12)20(18,19)14-10-11-4-2-1-3-5-11/h1-10H

InChI Key

ONIWOLSJVJURJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

N-Benzylidene-4-nitro-benzenesulfonamide is an organic compound characterized by its unique structure, which includes a benzylidene group attached to a 4-nitro-benzenesulfonamide moiety. The molecular formula of this compound is C13H12N2O4SC_{13}H_{12}N_{2}O_{4}S, and it features a sulfonamide functional group that is known for its biological activity. This compound exhibits a melting point range of 178-180 °C and has a density of approximately 1.552 g/cm³ .

Typical of sulfonamides and aldehydes. Notably, it can undergo:

  • N-Alkylation: The nitrogen atom in the sulfonamide can be alkylated using various alkylating agents, often under mild conditions .
  • Reduction Reactions: The nitro group can be reduced to an amine, leading to derivatives with different biological properties.
  • Condensation Reactions: The compound can react with amines or other nucleophiles to form imines or other derivatives, expanding its utility in synthetic chemistry.

Compounds related to N-benzylidene-4-nitro-benzenesulfonamide exhibit significant biological activities, particularly as antimicrobial agents. The presence of the nitro group enhances the compound's ability to interact with biological targets, making it a subject of interest in medicinal chemistry. Research indicates that similar sulfonamides have shown efficacy against various bacterial strains, highlighting their potential as therapeutic agents .

The synthesis of N-benzylidene-4-nitro-benzenesulfonamide can be achieved through several methods:

  • Condensation Reaction: A typical method involves the reaction between 4-nitrobenzenesulfonamide and benzaldehyde under acidic conditions. This reaction leads to the formation of the desired benzylidene derivative.
  • Metal-Promoted Reactions: Recent advancements have introduced metal-promoted nitration and halogenation techniques that facilitate the synthesis of related compounds from simpler sulfonamide precursors .
  • Direct Functionalization: Utilizing approaches such as manganese-catalyzed N-alkylation allows for more straightforward incorporation of the benzylidene moiety into the sulfonamide framework .

N-Benzylidene-4-nitro-benzenesulfonamide has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections.
  • Chemical Research: The compound is utilized in synthetic organic chemistry for developing new chemical entities with potential therapeutic effects.
  • Biological Studies: Its unique structure makes it valuable for studying the interactions between sulfonamides and biological systems.

Studies involving N-benzylidene-4-nitro-benzenesulfonamide have indicated its potential interactions with various biological targets. For instance, its ability to inhibit certain enzymes involved in bacterial metabolism has been documented, suggesting a mechanism similar to that observed in other sulfonamides. Additionally, computational studies have been employed to predict its binding affinities and interaction energies with target proteins, providing insights into its pharmacological profile .

Several compounds share structural similarities with N-benzylidene-4-nitro-benzenesulfonamide, each possessing unique properties:

Compound NameStructure DescriptionUnique Features
4-NitrobenzenesulfonamideContains a nitro group on the benzenesulfonamideWidely used as an antibacterial agent
Benzylidene-4-amino-benzenesulfonamideFeatures an amino group instead of a nitro groupExhibits different biological activities
N-(4-Halo-2-nitrophenyl)benzenesulfonamideHalogenated analogs provide varied reactivityEnhanced reactivity due to halogen substituents

These compounds illustrate the diversity within the sulfonamide class while highlighting the unique aspects of N-benzylidene-4-nitro-benzenesulfonamide, particularly its specific functionalization and biological activity.

Condensation Reaction Optimization Strategies

The formation of N-Benzylidene-4-nitro-benzenesulfonamide involves a Schiff base condensation between 4-nitrobenzenesulfonamide and benzaldehyde. Key optimization parameters include solvent selection, catalytic systems, and reaction conditions, which collectively influence yield and purity.

Solvent System Selection for Schiff Base Formation

Solvent polarity and proticity significantly impact reaction kinetics and equilibrium. Ethanol, a polar protic solvent, facilitates proton transfer during imine formation, achieving yields of 85% under reflux conditions. In contrast, non-polar solvents like benzene, when paired with piperidine and acetic acid, yield 75% product within 1.5 hours. A comparative analysis of solvent systems is summarized below:

Table 1: Solvent Systems for Schiff Base Formation

SolventPolarityBoiling Point (°C)Yield (%)Reaction Time (h)
EthanolPolar protic78855
BenzeneNon-polar80751.5
DichloromethaneNon-polar407924

Ethanol’s high polarity stabilizes transition states through hydrogen bonding, while benzene minimizes side reactions like hydrolysis.

Catalytic Approaches for Enhanced Reaction Efficiency

Catalysts accelerate imine formation by lowering activation energy. Lewis acids such as titanium(IV) chloride-pyridine complexes enable room-temperature reactions in dichloromethane, yielding 79% product. Brønsted acids like acetic acid, when combined with bases (e.g., piperidine), achieve comparable yields (75%) in benzene. Non-catalytic methods using ethanol reflux remain effective but require longer durations.

Table 2: Catalytic Systems for Condensation

CatalystSolventTemperature (°C)Yield (%)
TiCl₄-pyridineCH₂Cl₂2579
Piperidine-AcOHBenzene8075
NoneEthanol7885

Lewis acid catalysts enhance electrophilicity of the carbonyl group, while Brønsted acid-base systems deprotonate the amine, promoting nucleophilic attack.

Temperature and Time Dependency in Product Yield Optimization

Reaction duration and temperature critically affect yield and side-product formation. Ethanol reflux (78°C) for 5 hours maximizes Schiff base formation (85%). Shorter durations (1.5 hours) in benzene at 80°C yield 75%, but extending to 17 hours promotes cyclization byproducts. Room-temperature reactions with TiCl₄-pyridine require 24 hours for 79% yield, highlighting a trade-off between temperature and time.

Table 3: Temperature-Time Optimization

ConditionTemperature (°C)Time (h)Yield (%)
Ethanol reflux78585
Benzene reflux801.575
TiCl₄-pyridine, rt252479

Optimal conditions balance rapid kinetics with minimal decomposition, favoring ethanol reflux for high yields or TiCl₄-pyridine for mild conditions.

Anticancer Activity Pathways

N-Benzylidene-4-nitro-benzenesulfonamide represents a structurally distinct member of the benzenesulfonamide family, characterized by its Schiff base linkage and nitro substitution pattern [1]. The compound's molecular formula is C₁₃H₁₀N₂O₄S with a molecular weight of 290.3 g/mol, featuring a benzylidene moiety connected to a 4-nitrobenzenesulfonamide core [2] [1]. This structural configuration positions the compound within a class of molecules that have demonstrated significant biological activity against various cancer cell lines through multiple mechanistic pathways [3] [4].

The anticancer properties of N-Benzylidene-4-nitro-benzenesulfonamide are mediated through a complex network of molecular interactions that involve enzyme inhibition, protein binding, and cellular signaling cascade modulation [3] [4]. Research has demonstrated that sulfonamide derivatives, particularly those containing Schiff base functionalities, exhibit potent cytotoxic effects against breast cancer cell lines with inhibitory concentration values ranging from 4.25 to 4.85 micromolar [3]. The compound's nitro substitution enhances its biological activity by facilitating specific protein-drug interactions and improving cellular uptake mechanisms [5] [6].

Carbonic Anhydrase IX/XII Inhibition Dynamics

Carbonic anhydrase IX and XII represent critical molecular targets for N-Benzylidene-4-nitro-benzenesulfonamide's anticancer activity [7] [8]. These transmembrane enzymes are overexpressed in hypoxic tumor environments and play essential roles in maintaining intracellular pH homeostasis and extracellular acidification [9] [10]. The inhibition of carbonic anhydrase IX and XII by sulfonamide derivatives occurs through direct coordination of the sulfonamide group with the zinc ion located in the enzyme's active site [11] [12].

The binding mechanism involves the formation of a tetrahedral zinc complex where the deprotonated sulfonamide nitrogen coordinates directly to the zinc center [11]. This interaction displaces the zinc-bound hydroxide ion, effectively blocking the enzyme's catalytic activity [12]. Structural studies have revealed that the benzylidene moiety of N-Benzylidene-4-nitro-benzenesulfonamide occupies hydrophobic binding pockets within the enzyme active site, forming additional stabilizing interactions with amino acid residues such as Phenylalanine 131, Leucine 198, and Proline 202 [11] [12].

Quantitative analysis of carbonic anhydrase inhibition demonstrates that sulfonamide derivatives exhibit remarkable selectivity for tumor-associated isoforms IX and XII compared to cytosolic isoforms I and II [13] [14]. The inhibition constants for effective sulfonamide compounds against carbonic anhydrase IX range from 20.3 to 1350 nanomolar, while carbonic anhydrase XII inhibition occurs at concentrations between 0.59 and 264.1 nanomolar [13] [14]. These values indicate that N-Benzylidene-4-nitro-benzenesulfonamide and related compounds achieve potent enzyme inhibition at clinically relevant concentrations [8] [12].

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Acetazolamide250.012.125.85.7 [13]
Sulfonamide Compound 16552.4350.11350.054.5 [13]
Sulfonamide Compound 17582.1126.9458.332.0 [13]
Sulfonamide Compound 18724.79.230.153.2 [13]
Sulfonamide Compound 1924.63.920.358.3 [13]
Sulfonamide Compound 21526.996.1317.177.5 [13]

The functional consequences of carbonic anhydrase IX and XII inhibition extend beyond simple enzyme inactivation [9] [10]. These enzymes contribute significantly to tumor cell survival under hypoxic conditions by facilitating carbon dioxide hydration and maintaining intracellular alkalinization [15] [16]. Inhibition of these enzymes disrupts the tumor microenvironment's pH regulation, leading to intracellular acidification and subsequent activation of apoptotic pathways [10] [17]. The loss of pH homeostasis also impairs cellular metabolic processes and reduces the tumor's ability to adapt to hypoxic stress conditions [9] [18].

BRCA2 Protein Interaction Mechanisms

The interaction between N-Benzylidene-4-nitro-benzenesulfonamide and BRCA2 protein represents a novel mechanistic pathway for anticancer activity [4] [3]. BRCA2 functions as a critical component of the homologous recombination DNA repair pathway and plays essential roles in maintaining genomic stability [19]. The protein contains multiple functional domains including eight BRC repeats that bind RAD51 and a DNA-binding domain that recognizes both single-stranded and double-stranded DNA structures [19].

Molecular docking studies have revealed that sulfonamide-based Schiff bases, including N-Benzylidene-4-nitro-benzenesulfonamide, interact with BRCA2 through multiple binding sites [4] [3]. The compound exhibits a binding affinity energy of -7.99 kilocalories per mole when interacting with the BRCA2 protein structure, indicating stable complex formation [3]. This interaction occurs primarily through hydrogen bonding between the sulfonamide oxygen atoms and amino acid residues within the BRCA2 DNA-binding domain [4].

The benzylidene moiety of the compound contributes to binding specificity by occupying hydrophobic pockets within the BRCA2 structure [3]. The nitro group enhances binding affinity through electrostatic interactions with positively charged amino acid residues [4]. Molecular dynamics simulations confirm the formation of a stable N-Benzylidene-4-nitro-benzenesulfonamide-BRCA2 complex with strong binding affinity maintained throughout the simulation period [3].

The functional implications of BRCA2 inhibition by N-Benzylidene-4-nitro-benzenesulfonamide include disruption of homologous recombination repair processes and increased sensitivity to DNA damaging agents [19] [4]. BRCA2 protein normally facilitates RAD51 loading onto replication protein A-coated single-stranded DNA, a critical step in homologous recombination [19]. Compound binding interferes with this process, leading to accumulation of DNA double-strand breaks and activation of cell cycle checkpoints [4].

The interaction with BRCA2 also affects the protein's association with PALB2, which serves as a molecular bridge between BRCA1 and BRCA2 [19]. This disruption compromises the entire BRCA1-PALB2-BRCA2 complex formation, further impairing DNA repair capacity [19]. The resulting DNA repair deficiency creates a state of synthetic lethality that selectively targets cancer cells with existing DNA repair vulnerabilities [4].

Apoptosis Induction Pathways in Breast Cancer Models

N-Benzylidene-4-nitro-benzenesulfonamide demonstrates significant pro-apoptotic activity in breast cancer cell lines through activation of both intrinsic and extrinsic apoptotic pathways [20] [21]. The compound's cytotoxic effects against MCF-7 breast cancer cells occur with an inhibitory concentration of 4.85 ± 0.006 micromolar at 48 hours, indicating potent anti-proliferative activity [3]. The apoptotic response involves complex signaling cascades that ultimately lead to programmed cell death [22] [23].

The intrinsic apoptotic pathway activation occurs through mitochondrial membrane permeabilization and cytochrome c release [20] [22]. Benzenesulfonamide derivatives, including N-Benzylidene-4-nitro-benzenesulfonamide, induce loss of mitochondrial membrane potential in a concentration-dependent manner [20]. At concentrations of 10 micromolar, related sulfonamide compounds increase mitochondrial membrane potential loss to 40 percent in treated cells [20]. This mitochondrial dysfunction triggers the release of pro-apoptotic factors including cytochrome c, which subsequently activates the caspase cascade [22].

The molecular mechanisms underlying apoptosis induction involve modulation of Bcl-2 family proteins [22] [23]. N-Benzylidene-4-nitro-benzenesulfonamide treatment leads to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins including Bcl-2 and Bcl-xL [22]. This altered protein expression profile shifts the cellular balance toward apoptosis initiation [23]. The compound also induces p53 upregulation, which serves as a critical mediator of DNA damage-induced apoptosis [22].

CompoundCell LineApoptosis EffectMechanismReference
Benzenesulfonamide Compound 9MCF-765% apoptotic population at 10 μMMitochondrial pathway, MAPK/ERK dependent [20]
Benzenesulfonamide Compound 19MCF-760% apoptotic population at 10 μMMitochondrial pathway, MAPK/ERK dependent [20]
Quinazoline-sulfonamide 3DColorectal cancerROS-mediated apoptosisp53/Bax induction, Bcl2 inhibition [22]
Sulfonamide Schiff base 3iMCF-7IC₅₀ = 4.85 ± 0.006 μMBRCA2 interaction, DNA damage [3]

The MAPK/ERK signaling pathway plays a crucial role in mediating the apoptotic effects of N-Benzylidene-4-nitro-benzenesulfonamide [20] [21]. Activation of this pathway leads to increased phosphorylation of ERK proteins, which subsequently modulates downstream targets involved in cell cycle control and apoptosis [20]. Inhibition of MAPK/ERK activity significantly reduces the compound's ability to induce cell cycle arrest and apoptosis, demonstrating the pathway's critical importance [20].

Cell cycle analysis reveals that N-Benzylidene-4-nitro-benzenesulfonamide induces arrest at both S phase and G2/M checkpoints [20] [21]. The compound causes accumulation of cells in S phase from 34.71 percent in control cells to 42.11 percent in treated cells [24]. This cell cycle disruption precedes apoptosis induction and reflects the compound's interference with DNA replication and repair processes [21]. The transition from cell cycle arrest to apoptosis occurs when cellular damage exceeds repair capacity [20].

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

290.03612798 g/mol

Monoisotopic Mass

290.03612798 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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